molecular formula C8H10N2OS B8750350 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide

Cat. No.: B8750350
M. Wt: 182.25 g/mol
InChI Key: ANKLNNCOMMHGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H10N2OS/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h3,10H,1-2,4H2,(H2,9,11)

InChI Key

ANKLNNCOMMHGOL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-t-Butoxycarbonyl-2-carbamoyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (280 mg, 1.0 mmol) was dissolved in hydrochloric acid methanol solution and stirred at room temperature for 18 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 2-carbamoyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine was obtained. This compound and triethylamine (0.56 ml, 4.0 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (290 mg, 0.95 mmol) were stirred at room temperature for 22 hours in anhydrous N,N-dimethylformamide (15 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 170 mg (0.42 mmol, 44% in yield) of the title compound.
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